Boc-D-Alaninyl tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

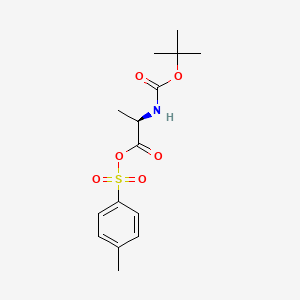

Boc-D-Alaninyl tosylate, also known as (4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Alaninyl tosylate typically involves the protection of the amino group of D-alanine with a tert-butyloxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group. The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-D-Alaninyl tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild conditions.

Major Products Formed:

Substitution Reactions: The major products are the substituted derivatives of D-alanine.

Deprotection Reactions: The major product is the free amine form of D-alanine.

Applications De Recherche Scientifique

Boc-D-Alaninyl tosylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

Industry: this compound is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Boc-D-Alaninyl tosylate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.

Molecular Targets and Pathways: The compound primarily targets the amino group of D-alanine, allowing for selective modifications and functionalizations. The pathways involved include nucleophilic substitution and deprotection reactions .

Comparaison Avec Des Composés Similaires

Boc-L-Alaninyl tosylate: Similar in structure but with the L-alanine configuration.

Boc-D-Serinyl tosylate: Contains a serine residue instead of alanine.

Boc-D-Valinyl tosylate: Contains a valine residue instead of alanine.

Uniqueness: Boc-D-Alaninyl tosylate is unique due to its specific configuration (D-alanine) and the presence of both Boc and tosylate groups, which provide protection and reactivity, respectively. This combination makes it a versatile building block in organic synthesis.

Activité Biologique

Boc-D-Alaninyl tosylate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

This compound is synthesized through the protection of D-alanine with a Boc (tert-butyloxycarbonyl) group followed by the tosylation process. The general reaction scheme involves:

- Protection of D-Alanine : D-Alanine is reacted with Boc anhydride to form Boc-D-Alanine.

- Tosylation : The Boc-D-Alanine is then treated with tosyl chloride (TsCl) to yield this compound.

This synthetic route allows for the introduction of the tosyl group, which enhances the compound's reactivity in subsequent reactions, particularly in peptide synthesis.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its primary mechanisms include:

- Inhibition of Enzymatic Activity : The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing this compound to participate in the synthesis of peptide inhibitors that can modulate enzyme activity.

- Peptidomimetic Properties : Due to its structure, this compound can mimic natural peptides, providing stability against enzymatic degradation and enhancing bioavailability.

Table 1: Biological Activities of this compound

Case Study: Peptide Inhibitors

A study investigating the use of this compound in synthesizing peptide inhibitors demonstrated its effectiveness in inhibiting thrombin. The structural modifications introduced by the tosyl group allowed for increased binding affinity and specificity towards thrombin compared to traditional inhibitors. The research highlighted that compounds derived from this compound exhibited significant potency in vitro, suggesting potential therapeutic applications in anticoagulation therapy .

The biological activity of this compound can be attributed to its ability to:

- Facilitate Nucleophilic Attack : The tosyl group enhances the electrophilicity of the carbon atom adjacent to it, making it more susceptible to nucleophilic attack by amino acids or other nucleophiles during peptide bond formation.

- Stabilize Conformational Structures : The introduction of the Boc group provides steric hindrance that can stabilize certain conformations necessary for biological activity.

Propriétés

IUPAC Name |

(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKPZSSZRGCGD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.